molecular formula C21H11ClFN3O2S B11601703 (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601703
M. Wt: 423.8 g/mol
InChI Key: IUUKAHTTWNSCSG-WQRHYEAKSA-N
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Description

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a potential kinase inhibitor scaffold. This complex small molecule features a thiazolotriazolone core fused with substituted furan and phenyl rings, a structure indicative of compounds designed to modulate enzymatic activity. Its specific research value lies in its potential application as a key intermediate or a novel chemical entity for the development of tyrosine kinase inhibitors , which are a major class of therapeutics in oncology. The mechanism of action for this class of compounds typically involves competitive binding to the ATP-binding site of target kinases, thereby disrupting phosphorylation and subsequent signal transduction pathways that drive cellular proliferation and survival. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vitro enzymatic and cellular assays to evaluate its efficacy and mechanism. Supplied as a high-purity solid, it is intended for research applications in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H11ClFN3O2S

Molecular Weight

423.8 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H11ClFN3O2S/c22-14-5-1-12(2-6-14)17-10-9-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-3-7-15(23)8-4-13/h1-11H/b18-11-

InChI Key

IUUKAHTTWNSCSG-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2)F

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenated phenyl compounds, thioamides, and azides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the double bonds or the aromatic rings.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups into the phenyl rings, potentially altering the compound’s properties and applications.

Scientific Research Applications

(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold but differing in substituents, synthesis pathways, and physical properties.

Key Observations :

  • Bulkier substituents (e.g., indolin-1-ylmethylene) reduce yields (57%) compared to smaller groups like piperidin-1-ylmethylene (61%) .
  • Electron-withdrawing groups (e.g., 4-fluorophenyl at 2-position) enhance stability, as seen in analogs with high melting points (>280°C for 4-chlorophenyl derivatives) .
Structural and Electronic Comparisons
  • Planarity and Crystal Packing : Isostructural analogs with 4-fluorophenyl groups (e.g., compounds 4 and 5 in ) adopt triclinic (P 1) symmetry. The target compound’s furan-chlorophenyl substituent may disrupt planarity, similar to fluorophenyl groups in , which adopt perpendicular orientations relative to the core .
  • Electronic Effects: The 4-fluorophenyl group’s electron-withdrawing nature aligns with the principle that isovalent substituents (e.g., Cl, F) produce comparable electronic environments, as noted in cluster chemistry studies .

Key Research Findings and Implications

Substituent-Driven Reactivity : The presence of halogenated aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) enhances thermal stability and influences intermolecular interactions in crystalline phases .

Structural Flexibility: Non-planar substituents (e.g., perpendicular fluorophenyl groups) reduce π-π stacking but improve solubility in polar solvents .

Synthetic Optimization : Higher yields (e.g., 71% for furan-methylidene derivatives in ) suggest that electron-rich heterocycles (e.g., furan) facilitate condensation reactions .

Biological Activity

The compound (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel organic molecule with potential therapeutic applications. Its structure incorporates multiple pharmacophores that may confer diverse biological activities, particularly in the realms of anticancer and antimicrobial effects.

Chemical Structure and Properties

  • Molecular Formula : C18H17ClN2O2S
  • Molecular Weight : 358.86 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCN(/C(/C(N1CC)=O)=C\c2ccc(-c(cc3)ccc3Cl)o2)C1=S

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate caspase pathways in various cancer cell lines, leading to programmed cell death. For instance, in the SH-SY5Y cell line, caspase-3 activity increased significantly at concentrations as low as 10 µM .
  • Cell Cycle Arrest : Treatment with this compound has demonstrated the ability to halt the proliferation of cancer cells by interfering with cell cycle progression. This was evidenced by reduced cell viability in A549 and CACO-2 cell lines when exposed to micromolar concentrations .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains. The following table summarizes the antibacterial activity observed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Reactive Oxygen Species (ROS) Modulation : The compound reduces ROS production in cancer cells, which is crucial for preventing oxidative stress-related damage .
  • Targeting Specific Pathways : It has been noted that compounds within this class can modulate pathways related to PPARγ and other nuclear receptors involved in metabolism and apoptosis .

Study 1: Anticancer Efficacy in Human Cell Lines

A detailed investigation into the anticancer properties was conducted using four human cancer cell lines: A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon). The study measured:

  • Cell Viability : A significant decrease in viability was observed across all lines at concentrations above 10 µM.
  • Caspase Activation : Caspase-3 activity increased significantly, indicating enhanced apoptotic signaling.

Study 2: Antimicrobial Effectiveness

In another study focusing on antimicrobial properties, the compound was tested against several pathogenic bacteria. The results indicated:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria with varying MIC values.
  • Mechanism Elucidation : Further analysis suggested that the compound disrupts bacterial cell membranes leading to cell lysis.

Q & A

Basic: What are the key synthetic steps for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions:

Core formation : Cyclization to construct the thiazolo[3,2-b][1,2,4]triazole scaffold via condensation of 1,2,4-triazole-3-thiol derivatives with α-haloketones (e.g., 2-bromo-4′-fluoroacetophenone) under acidic conditions .

Functionalization : Introduction of the (4-chlorophenyl)furan-2-yl substituent via Knoevenagel condensation or Wittig reactions to form the Z-configured exocyclic double bond .

Purification : Recrystallization from DMF-acetic acid or ethanol mixtures to isolate the pure product .
Key Parameters : Temperature (reflux), solvent choice (DMF, acetic acid), and catalysts (e.g., molecular iodine for cyclization) .

Basic: How is structural confirmation achieved post-synthesis?

Answer:

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., furan methylidene protons at δ 6.8–7.2 ppm; thiazole C=O at ~170 ppm) .
  • LCMS (ESI+) : Confirms molecular weight (e.g., observed m/z 449 [M+H]+ for analogs) .
  • Elemental analysis : Validates purity (e.g., C: 51.02%, H: 2.70%, N: 12.53% for derivatives) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Design of Experiments (DoE) : Statistically model variables (e.g., solvent ratios, temperature) to maximize yield .
  • Ultrasound/Microwave Assistance : Reduces reaction time (e.g., 30–60 min vs. 2–6 hours for cyclization) and improves regioselectivity .
  • Catalyst Screening : Molecular iodine (1–5 mol%) enhances cyclization efficiency .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Orthogonal Assays : Cross-validate antimicrobial activity with both agar diffusion and microdilution methods .
  • Structural Reanalysis : Confirm stereochemistry via X-ray crystallography (e.g., OLEX2 software) to ensure correct Z/E configuration .

Advanced: What computational methods predict biological target interactions?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Docking : Screens against protein databases (e.g., CYP450 enzymes) to hypothesize binding modes .
  • MD Simulations : Evaluates stability of ligand-receptor complexes over time (e.g., GROMACS/AMBER) .

Basic: What are common impurities encountered during synthesis?

Answer:

  • Unreacted Intermediates : Residual 4-(4-chlorophenyl)furan-2-carbaldehyde (monitored via TLC, Rf ~0.5 in ethyl acetate/hexane) .
  • Byproducts : Thiazole ring-opened derivatives from over-acidification; mitigated by pH control (pH 5–6) .
  • Solvent Adducts : DMF or acetic acid traces removed via repeated ethanol washes .

Advanced: How does X-ray crystallography aid in stereochemical analysis?

Answer:

  • ORTEP Diagrams : Visualize anisotropic displacement parameters to confirm Z-configuration of the exocyclic double bond .
  • Crystal Packing Analysis : Identifies hydrogen-bonding networks (e.g., C=O···H-N interactions) influencing stability .
  • Software : OLEX2 integrates refinement and structure validation (e.g., R-factor < 0.05) .

Advanced: What strategies elucidate the compound’s mechanism of action?

Answer:

  • Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or oxidoreductases (e.g., COX-2) using fluorogenic substrates .
  • Receptor Binding Studies : Radiolabeled ligand competition assays (e.g., [3H]-LSD for serotonin receptors) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated cell lines .

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